

# Application Notes: The Use of Sodium Silicate as a Binder in Ceramic Processing

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## Compound of Interest

Compound Name: Sodium silicate

Cat. No.: B073388

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## Introduction

**Sodium silicate**, commonly known as water glass, is an inorganic chemical compound widely utilized in the ceramic industry due to its versatile properties and cost-effectiveness.[1] It serves multiple critical functions throughout the ceramic manufacturing process, acting as a binder, a deflocculant, and a sintering aid.[2] As a binder, **sodium silicate** provides essential green strength to unfired ceramic bodies, which is the mechanical strength required for handling, shaping, and machining before the final firing stage.[2][3] Its application is crucial for reducing waste and production costs by minimizing breakage.[3] This document provides detailed application notes and protocols for the use of **sodium silicate** in ceramic processing, aimed at researchers and scientists in materials development.

## Mechanism of Action

The binding action of **sodium silicate** occurs in two primary stages: drying and firing.

- **Gelation and Green Strength:** **Sodium silicate** is typically an aqueous solution of sodium oxide ( $\text{Na}_2\text{O}$ ) and silica ( $\text{SiO}_2$ ). When mixed with ceramic powders to form a slurry or plastic body, the water begins to evaporate during the drying process. This leads to the hydrolysis and subsequent polymerization of silicate ions, forming a silica gel (hydrated silica).[3][4] This gel network creates a glassy film that coats and bridges the ceramic particles, binding them together and imparting the necessary mechanical strength to the "green" (unfired) body.[2]

- **Ceramic Bond Formation upon Firing:** During firing at elevated temperatures, the hydrated silica gel decomposes, and the **sodium silicate** acts as a fluxing agent. It forms a viscous liquid phase at a relatively low temperature.[2] This liquid phase facilitates the rearrangement of ceramic particles and enhances densification through a process known as liquid phase sintering.[5] Upon cooling, this liquid solidifies into a glassy phase that creates strong, permanent ceramic bonds between the particles, contributing to the final strength and low porosity of the sintered product.[6][7]

## Quantitative Data Summary

The concentration and composition of the **sodium silicate** binder significantly influence the final properties of the ceramic product. The following tables summarize quantitative data from various studies.

Table 1: Effect of **Sodium Silicate** Solution on Alumina Ceramic Properties (Data sourced from a study on liquid phase sintering of alumina ceramics)[5]

| Na <sub>2</sub> SiO <sub>3</sub> Solution (wt%) | MgCO <sub>3</sub> (wt%) | Bulk Density (g/cm <sup>3</sup> ) | Water Absorption (%) |
|---|-------------------------|-----------------------------------|----------------------|
| 0   | 0.5                     | ~2.5                              | ~7.5                 |
| 5   | 0.5                     | ~3.4                              | ~2.4                 |
| 10  | 0.5                     | ~3.5                              | ~0.38                |
| 15  | 0.5                     | ~3.5                              | ~0.40                |
| 0   | 1.0                     | ~2.5                              | ~7.5                 |
| 5   | 1.0                     | ~3.4                              | ~2.4                 |
| 10  | 1.0                     | ~0.40                             | ~0.40                |
| 15  | 1.0                     | ~3.5                              | ~0.42                |

Table 2: Effect of Na<sub>2</sub>SiO<sub>3</sub>/NaOH Ratio on Geopolymer Binder Compressive Strength (Data sourced from a study on ceramic and metakaolin waste-based geopolymer binders)[8][9]

| Precursor Composition (CBW/MKW wt%) | Na <sub>2</sub> SiO <sub>3</sub> /NaOH Ratio | Compressive Strength (28 days, MPa) |
|-------------------------------------|--|-------------------------------------|
| 0/100                               | 0.5  | ~65                                 |
| 0/100                               | 1.0  | 74.91                               |
| 0/100                               | 2.0  | ~58                                 |
| 50/50                               | 0.5  | ~30                                 |
| 50/50                               | 1.0  | ~45                                 |
| 50/50                               | 2.0  | ~35                                 |

## Experimental Protocols

Protocol 1: Preparation of a Ceramic Slip using **Sodium Silicate** as a Deflocculant and Binder

This protocol describes the preparation of a stable ceramic slip for casting, where **sodium silicate** acts primarily as a deflocculant to disperse particles and secondarily as a binder to provide green strength.

Materials:

- Ceramic powder (e.g., Alumina, Zirconia, Clay)
- Distilled water
- **Sodium silicate** solution (Water Glass), with a known SiO<sub>2</sub>/Na<sub>2</sub>O ratio (e.g., 2.0 to 3.3)[\[3\]](#) [\[10\]](#)
- Ball mill or high-shear mixer
- Viscometer

Procedure:

- Powder Preparation: Weigh the desired amount of ceramic powder.

- Solvent Preparation: Measure the required volume of distilled water. Typically, the solid loading in the slip can range from 50-70 wt%.
- Binder Addition: The amount of **sodium silicate** typically should not exceed 5% by weight of the ceramic powder.[3] For initial trials, start with 0.5-1.0 wt%. A common starting ratio for pottery is one part **sodium silicate** mixed with ten parts water before being added to the dry components.[11]
- Milling/Mixing: a. Place the ceramic powder and a portion of the distilled water into the ball mill or mixer. b. Slowly add the pre-calculated **sodium silicate** solution while mixing. c. Add the remaining water and mill/mix for a specified time (e.g., 4-24 hours) until a homogenous, fluid suspension is achieved.
- Quality Control: a. Measure the viscosity and specific gravity of the slip.[6] b. Adjust the slip properties by adding small increments of **sodium silicate** or water as needed. Note that over-addition of **sodium silicate** can lead to a "stringy" and thixotropic slip.[6]
- Casting: Pour the prepared slip into a porous mold (e.g., plaster). The **sodium silicate** helps ensure the slip flows easily and fills the mold uniformly.[12]
- Drying: Once a sufficient wall thickness has formed, drain the excess slip. Allow the green body to dry slowly and completely within the mold, followed by careful removal and further air drying.

#### Protocol 2: Fabrication of an Alumina Body by Extrusion using **Sodium Silicate** as a Sintering Aid

This protocol is adapted from a study using **sodium silicate** as a liquid phase sintering additive for plastic forming.[5]

##### Materials:

- Alumina ( $\text{Al}_2\text{O}_3$ ) powder
- **Sodium silicate** ( $\text{Na}_2\text{SiO}_3$ ) solution
- Magnesium carbonate ( $\text{MgCO}_3$ ) powder (as a grain growth inhibitor)[5]

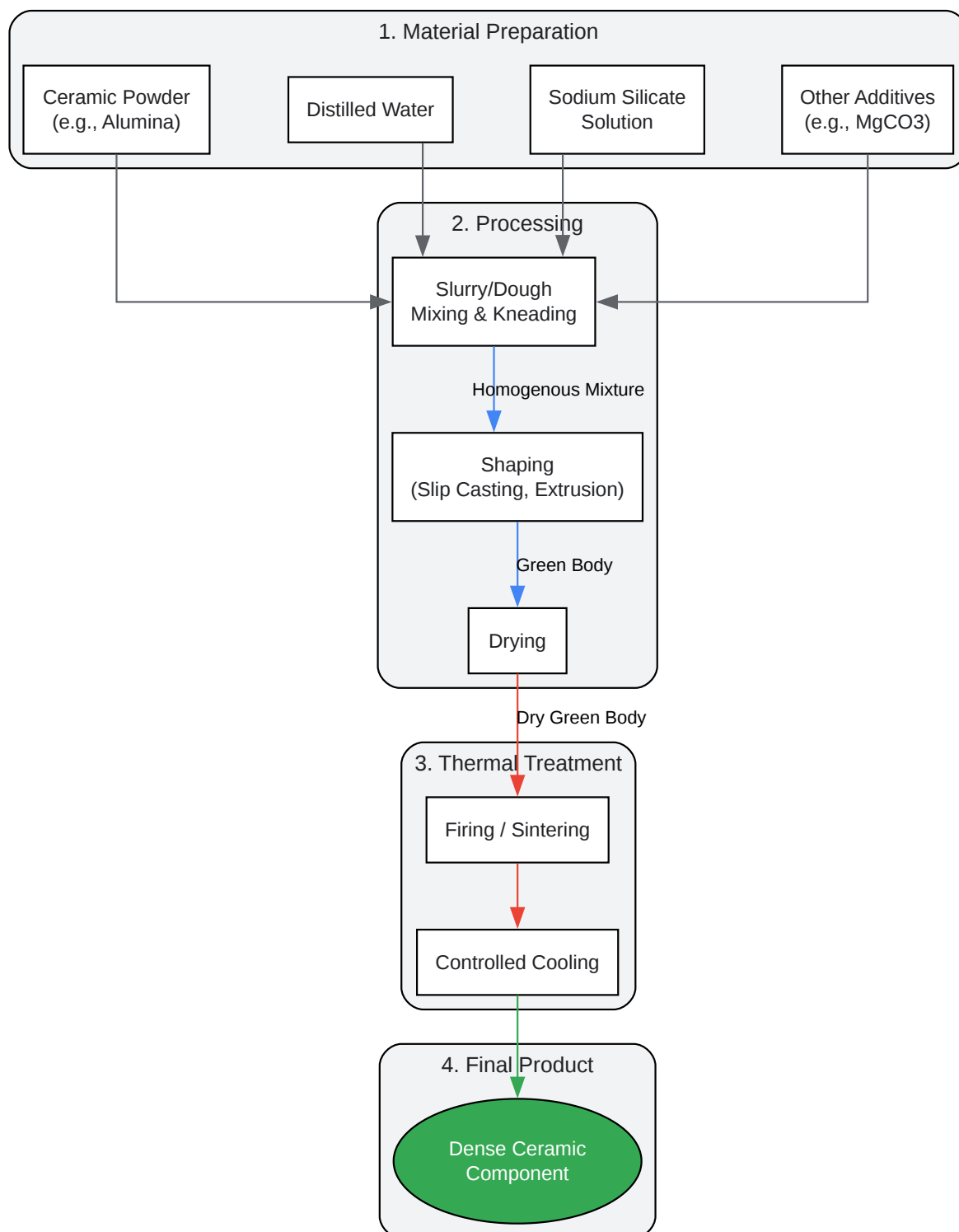
- Organic binder solution (e.g., methylcellulose)
- Distilled water
- Kneader or mixer
- Extruder

#### Procedure:

- Raw Material Formulation: Prepare a batch based on weight percentages. For example, for a formulation with 10 wt%  $\text{Na}_2\text{SiO}_3$  solution and 1 wt%  $\text{MgCO}_3$ :
  - Weigh the appropriate amounts of  $\text{Al}_2\text{O}_3$  and  $\text{MgCO}_3$  powders.
  - Measure the required amount of  $\text{Na}_2\text{SiO}_3$  solution.
- Mixing and Kneading: a. Combine the organic binder with the **sodium silicate** solution.[\[5\]](#) b. Add the  $\text{Al}_2\text{O}_3$  and  $\text{MgCO}_3$  powders to the liquid mixture. c. Add a reduced amount of distilled water, as the **sodium silicate** solution contributes to the moisture content.[\[5\]](#) d. Knead the mixture thoroughly until a homogenous, plastic dough suitable for extrusion is formed.
- Extrusion: a. Load the prepared dough into the extruder. b. Extrude the ceramic body into the desired shape (e.g., rods, tubes).
- Drying: Dry the extruded green bodies slowly to prevent cracking. A typical drying cycle involves holding the temperature just below the boiling point of water (e.g., 80-90°C) for several hours to remove free water.[\[13\]](#)
- Firing: a. Place the dried bodies in a high-temperature furnace. b. Use a controlled firing schedule. A typical schedule involves: i. A slow ramp (e.g., 2-5°C/min) to 400-600°C to burn out any organic binders.[\[10\]](#) ii. A faster ramp to the final sintering temperature (e.g., 1500-1650°C for alumina). iii. A hold (soak) at the peak temperature for 1-4 hours to ensure complete densification. c. Allow the furnace to cool down slowly to prevent thermal shock.

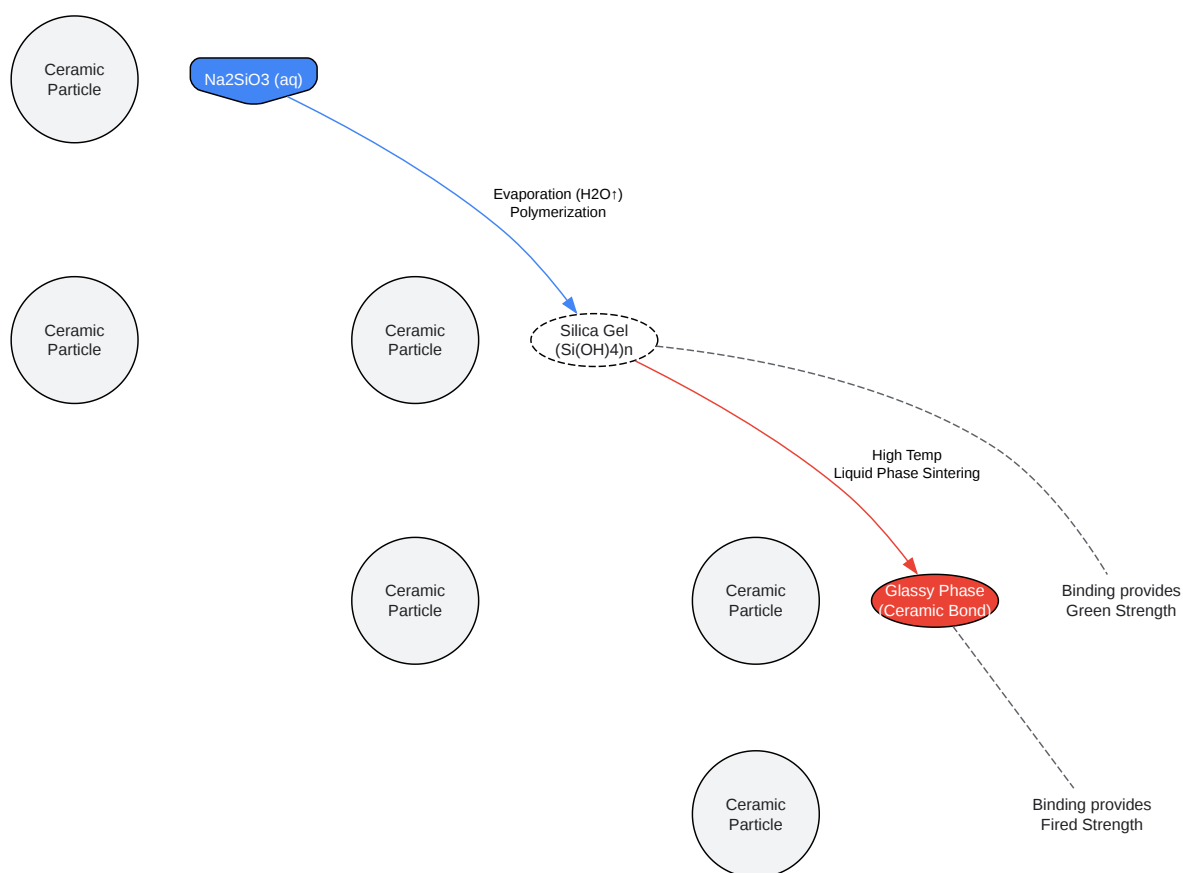
## Visualizations: Workflows and Mechanisms

The following diagrams illustrate the key processes and relationships in the application of **sodium silicate**.



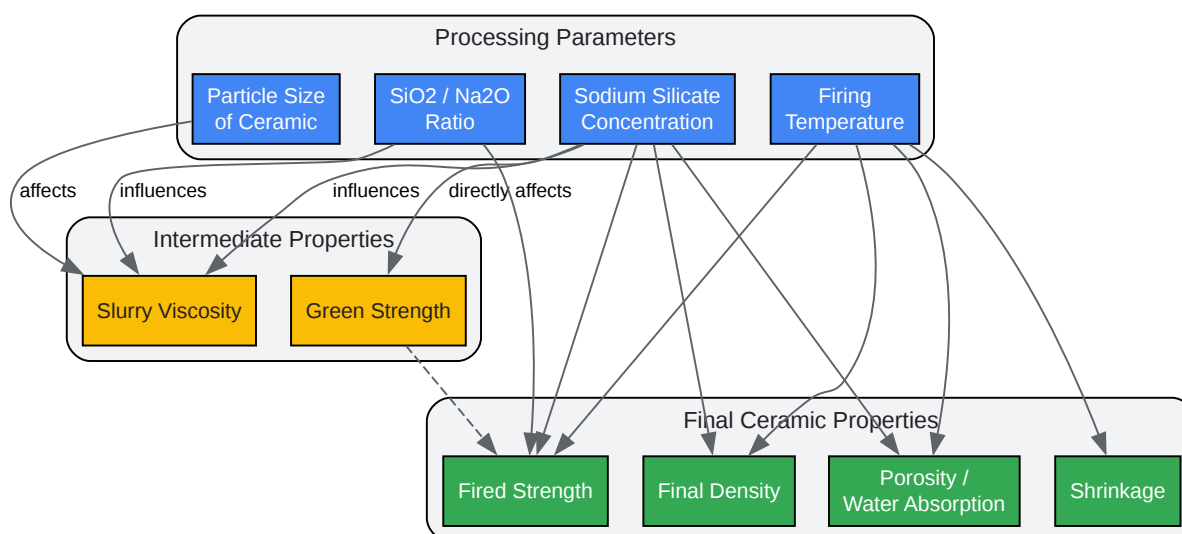
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Caption: Experimental workflow for ceramic processing using **sodium silicate**.



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Caption: Mechanism of **sodium silicate** as a binder in ceramics.



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Caption: Logical relationships between processing parameters and properties.

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